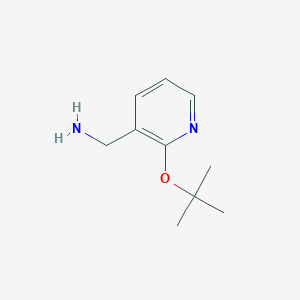

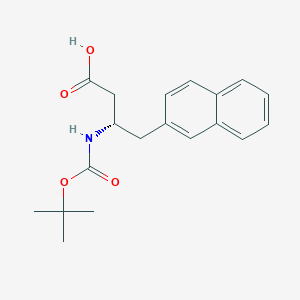

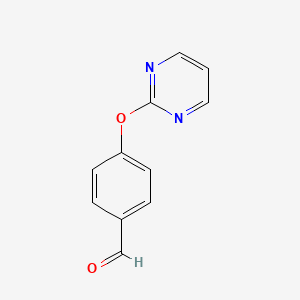

4-(Pyrimidin-2-yloxy)benzaldehyde

Übersicht

Beschreibung

The compound 4-(Pyrimidin-2-yloxy)benzaldehyde is a chemical entity that can be utilized as an intermediate in the synthesis of various heterocyclic compounds. It is related to pyrimidine, which is a significant moiety in many pharmaceuticals and biologically active molecules.

Synthesis Analysis

The synthesis of related pyrimidinyl compounds often involves nucleophilic substitution reactions and the use of protective groups. For instance, the p-benzyloxybenzyloxy group has been used to mask the oxo function of the 4(3H)-pyrimidinone ring in the synthesis of new unnatural amino acids . Another study describes the synthesis of a compound where pyridine-4-carboxaldehyde is condensed with sulfadiazine to form a pyrimidin-2-yl benzenesulfonamide derivative . These methods highlight the versatility of pyrimidinyl compounds in chemical synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidinyl derivatives has been extensively studied using various spectroscopic techniques and computational methods. For example, a novel pyrazolo[1,5-c]pyrimidin-7(6H)-one derivative was characterized by FT-IR, NMR, and X-ray diffraction, and its molecular geometry was optimized using density functional theory (DFT) . Such studies provide detailed insights into the molecular conformations and electronic structures of pyrimidinyl compounds.

Chemical Reactions Analysis

Pyrimidinyl compounds are known to undergo a variety of chemical reactions. For instance, pyrido[1,2-a]pyrimidin-4-one derivatives have been tested as aldose reductase inhibitors and exhibit significant antioxidant properties . Another study reports the synthesis of pyrido[2,3-d]pyrimidine-4,7-diones from the reaction of 6-amino-4-pyrimidinones with benzaldehyde and ethyl cyanoacetate . These reactions demonstrate the reactivity and potential pharmacological applications of pyrimidinyl derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidinyl compounds can be predicted using computational tools. For example, the antimicrobial activity and ADMET properties of a pyrimidin-2-yl benzenesulfonamide derivative were calculated using Swiss ADME and molecular docking studies . Additionally, the crystal structures of various pyrimidinyl derivatives have been determined, revealing their polymorphism and hydrogen bonding patterns . These analyses are crucial for understanding the behavior of these compounds in different environments and for their potential use in drug design.

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

- Synthesis of Herbicidal Compounds : A series of N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides, involving 2-(4,6-Dimethoxy-pyrimidin-2-yloxy)-benzaldehyde as a precursor, were synthesized and tested for their herbicidal activity against Brassica campestris L. and Echinochloa crus-galli. Some compounds showed moderate to good selective herbicidal activity (Liu & Shi, 2014).

Antiparasitic Activity

- Development of Antiparasitic Agents : Synthesis of 4-[2-(1,3-Dimethyl-5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)vinyl]benzaldehyde and its functionalization led to the creation of azomethines with antiparasitic activities against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum (Azas et al., 2003).

Synthesis of Novel Compounds

- Synthesis of Pyrido[2,3-d]pyrimidine Derivatives : Novel 5‐aryl‐6‐cyano‐3H,8H‐pyrido[2,3‐d]pyrimidine‐4,7‐diones were synthesized using 6-amino-4-pyrimidinones and 4-substituted benzaldehyde, including 4-(Pyrimidin-2-yloxy)benzaldehyde, demonstrating the compound's utility in creating new chemical entities (Quiroga et al., 1999).

Anticancer Drug Synthesis

- Intermediate in Anticancer Drugs : 4-(Pyrimidin-2-yloxy)benzaldehyde derivatives are used as intermediates in the synthesis of small molecule anticancer drugs. This highlights its role in medicinal chemistry and drug development (Zhang et al., 2018).

Aldose Reductase Inhibitors

- Development of Aldose Reductase Inhibitors : Pyrido[1,2-a]pyrimidin-4-one derivatives, involving compounds related to 4-(Pyrimidin-2-yloxy)benzaldehyde, were tested and found effective as aldose reductase inhibitors. These compounds also displayed significant antioxidant properties (La Motta et al., 2007).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-pyrimidin-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-8-9-2-4-10(5-3-9)15-11-12-6-1-7-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSRJSIAGKSMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377018 | |

| Record name | 4-(Pyrimidin-2-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808658 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(Pyrimidin-2-yloxy)benzaldehyde | |

CAS RN |

433920-92-4 | |

| Record name | 4-(Pyrimidin-2-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.